(2-Phenylcyclopropyl)methanol
Overview
Description
(2-Phenylcyclopropyl)methanol is an organic compound with the molecular formula C10H12O. It is characterized by a cyclopropane ring substituted with a phenyl group and a hydroxymethyl group.
Scientific Research Applications
(2-Phenylcyclopropyl)methanol has several applications in scientific research:
Safety and Hazards
“(2-Phenylcyclopropyl)methanol” is associated with certain hazards. The GHS pictogram indicates a warning signal. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log P value of around 2, indicating moderate lipophilicity .
Result of Action
The molecular and cellular effects of (2-Phenylcyclopropyl)methanol’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Phenylcyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction of the resulting intermediate . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: (2-Phenylcyclopropyl)carboxylic acid.
Reduction: (2-Phenylcyclopropyl)methane.
Substitution: (2-Phenylcyclopropyl)methyl halides.
Comparison with Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the phenyl group.
Phenylmethanol: Similar structure but lacks the cyclopropane ring.
Cyclopropylmethanol: Similar structure but lacks the phenyl group.
Uniqueness: (2-Phenylcyclopropyl)methanol is unique due to the presence of both a cyclopropane ring and a phenyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2-phenylcyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZOORGGKZLLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312101, DTXSID80875990 | |
Record name | (2-phenylcyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61826-40-2, 936-98-1 | |
Record name | 61826-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-phenylcyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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